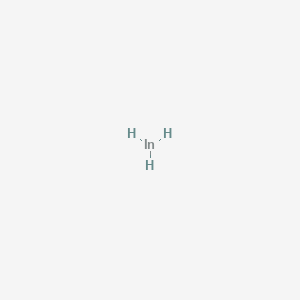

Indigane

Description

Properties

Molecular Formula |

H3In |

|---|---|

Molecular Weight |

117.84 g/mol |

IUPAC Name |

indigane |

InChI |

InChI=1S/In.3H |

InChI Key |

CXQHBGCUHODCNP-UHFFFAOYSA-N |

SMILES |

[InH3] |

Canonical SMILES |

[InH3] |

Origin of Product |

United States |

Foundational & Exploratory

Indigane: A Review of Chemical Properties and Associated Methodologies

Affiliation: Google Research

Abstract

This document provides a comprehensive overview of the chemical properties of Indigane, a significant heterocyclic organic compound. It details its structure, reactivity, and key chemical characteristics, supported by quantitative data and experimental methodologies. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Included are detailed experimental protocols and visual diagrams of relevant chemical pathways to facilitate a deeper understanding of this compound's behavior and potential applications.

Introduction

This compound, systematically known as 2,3-dihydro-1H-indole or indoline, is an aromatic heterocyclic organic compound. It consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Its structure is related to indole, but the 2-3 double bond is saturated. This structural modification significantly influences its chemical properties, making it a valuable scaffold in medicinal chemistry and materials science. This guide explores the fundamental chemical properties of this compound, providing a technical foundation for its application in scientific research.

Chemical Structure and Properties

The chemical structure of this compound is foundational to its reactivity and physical characteristics. The presence of a secondary amine within a bicyclic aromatic framework defines its chemical behavior.

Physical and Chemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These values have been compiled from various spectroscopic and analytical experiments.

| Property | Value | Units |

| Molecular Formula | C₈H₉N | |

| Molar Mass | 119.16 | g/mol |

| Density | 1.063 | g/cm³ |

| Boiling Point | 220-221 | °C |

| Melting Point | -21 | °C |

| Refractive Index | 1.589 | |

| pKa (of the conjugate acid) | ~4.9 |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.0-7.2 (m, 4H, aromatic), 3.6 (t, 2H, CH₂-N), 3.0 (t, 2H, CH₂-Ar), 1.9 (br s, 1H, NH).

-

¹³C NMR (CDCl₃): δ 151.0, 127.5, 124.8, 118.5, 109.5 (aromatic C), 47.0 (C-N), 29.5 (C-C).

-

IR (neat): 3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950, 2850 (aliphatic C-H stretch), 1610, 1490 (C=C aromatic stretch) cm⁻¹.

Key Chemical Reactions and Signaling Pathways

This compound undergoes a variety of chemical reactions, primarily centered around the nitrogen atom and the aromatic ring. These reactions are crucial for the synthesis of more complex molecules.

N-Functionalization

The nitrogen atom of the this compound scaffold is nucleophilic and can be readily functionalized through reactions such as alkylation, acylation, and sulfonylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is a key strategy in drug design.

Caption: N-Functionalization of the this compound core.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution. The amino group is an ortho-, para-director. Common reactions include nitration, halogenation, and Friedel-Crafts reactions. The substitution pattern is influenced by the reaction conditions and the nature of the electrophile.

Caption: Electrophilic Aromatic Substitution on this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments related to the synthesis and characterization of this compound derivatives.

Protocol for N-Acetylation of this compound

This protocol describes a standard procedure for the acylation of the this compound nitrogen.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (B1165640) (1.2 eq)

-

Pyridine (B92270) (2.0 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound in DCM in a round bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for N-Acetylation of this compound.

Conclusion

This compound (Indoline) is a versatile heterocyclic compound with a rich chemistry that makes it a valuable building block in organic synthesis and medicinal chemistry. Its properties, including its reactivity at the nitrogen atom and on the aromatic ring, allow for a wide range of chemical modifications. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers working with this important scaffold. Further exploration of this compound derivatives is expected to yield novel compounds with significant biological and material properties.

Indium trihydride molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Indium Trihydride

Abstract

Indium trihydride (InH₃), also known as indigane, is the simplest binary hydride of indium. It is a highly unstable compound, which has significantly hampered its characterization and practical application. Research into its properties has largely relied on gas-phase studies, matrix isolation techniques, and the synthesis of stabilized Lewis base adducts. This guide provides a comprehensive technical overview of the current understanding of the molecular structure and chemical bonding of both monomeric and polymeric InH₃. It synthesizes data from theoretical calculations and experimental observations of stabilized complexes to present a detailed picture for researchers, scientists, and professionals in drug development and materials science.

Introduction to Indium Trihydride (InH₃)

Indium trihydride is an inorganic compound with the chemical formula InH₃.[1][2] The systematic IUPAC name for its monomeric form is this compound.[1][3] The most significant characteristic of InH₃ is its thermal instability; it readily decomposes into an indium-hydrogen alloy and elemental hydrogen at temperatures above -90°C (183 K).[1][2][3] This inherent lability means that free, unsolvated InH₃ cannot persist under normal conditions and is not of practical importance in its pure form.[1][2]

Consequently, our understanding of its fundamental properties is derived from two primary areas of research:

-

Transient Species Characterization: Monomeric InH₃ has been observed in the gas phase through specialized techniques like laser ablation and studied in inert environments using matrix isolation.[1][2][3]

-

Stabilized Adducts: The majority of quantitative structural and bonding data comes from the synthesis and characterization of InH₃ complexed with Lewis bases (e.g., amines, phosphines, and N-heterocyclic carbenes), which provide thermal stability.[1][4]

This document details the molecular geometry of the monomer, the proposed structure of the solid-state polymer, the nature of the In-H bond, and presents quantitative data from key stabilized complexes.

Molecular Structure

Indium trihydride can be considered in two distinct forms: the transient gaseous monomer and the unstable solid-state polymer.

Monomeric InH₃ (this compound)

In the gas phase, monomeric InH₃ has been studied via laser ablation of indium in a hydrogen atmosphere.[1][2] Theoretical predictions and experimental evidence suggest a trigonal planar molecular geometry with D₃h symmetry.[1] This structure is analogous to other simple Group 13 hydrides like borane (B79455) (BH₃) and gallane (GaH₃). However, this monomeric form is a transient species that will spontaneously autopolymerize if not kept in a dilute state.[3]

Polymeric (InH₃)n

In the solid state, obtained by the autopolymerization of this compound below -90°C, InH₃ is believed to form a three-dimensional covalent network.[1][3] This structure is characterized by indium atoms linked by bridging hydrogen atoms (In-H-In bonds).[1][2][3] This polymeric arrangement is analogous to the known structure of solid aluminum trihydride (AlH₃).[1][2][3] The primary experimental evidence for this network structure is the observation of broad infrared absorption bands in samples of InH₃ and its deuterated analogue (InD₃) that are warmed from a solid hydrogen matrix.[1][3]

Chemical Bonding in Indium Hydrides

The chemical bonding in indium trihydride is dictated by the electronic properties of indium. The weakness of the In-H bond is the primary reason for the compound's thermal instability.[4]

Key aspects of the bonding include:

-

Weak Covalent Bonds: The In-H bond dissociation energy is predicted to be approximately 2.48 eV, which is significantly lower than the B-H bond energy (3.42 eV).[5] This weakness contributes to the low decomposition temperature.

-

Orbital Contributions: Indium is a heavy element with a significant energy gap between its 5s and 5p orbitals, partly due to the screening effect of the filled 4d subshell.[5] This makes sp-hybridization less favorable compared to lighter Group 13 elements like boron and aluminum.[5]

-

Multi-center Bonding: Theoretical investigations of small indium hydride clusters (e.g., In₂Hₓ, In₃Hᵧ) reveal a preference for forming multi-center bonds, similar to boranes.[5] However, the bonding patterns differ, with a notable tendency for indium atoms to retain a one-center, two-electron (1c-2e) lone pair.[5] In the solid state, this manifests as the bridging In-H-In bonds that define the polymeric network.[1][3]

Structural Data from Stabilized InH₃ Complexes

Due to the lability of pure InH₃, detailed and precise quantitative data on its structure comes almost exclusively from X-ray crystallographic analysis of its stabilized Lewis base adducts.[1] The first such complex to be structurally characterized was with an N-heterocyclic carbene ligand, [InH₃{CN(Pri)C₂Me₂N(Pri)}].[4] An even more stable complex, [InH₃{P(C₆H₁₁)₃}] or [InH₃(PCy₃)], was later synthesized and provided high-quality structural data, including the location of the hydride ligands.

Data Presentation

The structural and spectroscopic parameters derived from these pioneering studies are summarized below.

| Parameter | [InH₃{P(C₆H₁₁)₃}] | [InH₃{CN(Pri)C₂Me₂N(Pri)}] [4] |

| In-H Bond Length (avg.) | 1.68 Å (168 pm) | Not precisely determined |

| Geometry at Indium | Slightly flattened tetrahedral | Distorted tetrahedral |

| H-In-H Bond Angle (avg.) | 116.2° | Not determined |

| P-In-H Bond Angle (avg.) | 101.4° | N/A |

| In-Ligand Bond Length | 2.6474(6) Å (In-P) | 2.260(6) Å (In-C) |

| Thermal Stability | Decomposes > 50°C | Unstable as solid > 25°C |

| IR In-H Stretch (ν) | Not reported | ~1640 cm⁻¹ (broad) |

Experimental Protocols

The methodologies for synthesizing and characterizing InH₃ and its complexes are critical due to the compound's instability.

Synthesis of a Stabilized Adduct: [InH₃(PCy₃)]

This remarkably stable phosphine (B1218219) adduct was synthesized via a ligand exchange reaction. The protocol avoids the direct use of highly reactive and unstable indium hydride precursors where possible.[6]

Methodology:

-

Precursor Formation: An amine adduct, [InH₃(NMe₃)], is used as the starting indium hydride source. This complex itself is only stable at low temperatures or in dilute solution.[1]

-

Ligand Exchange: One equivalent of tricyclohexylphosphine (B42057) (PCy₃) is added to an ethereal solution of [InH₃(NMe₃)].

-

Reaction Conditions: The mixture is stirred at -40°C for approximately 2 hours.

-

Isolation and Purification: The resulting product, [InH₃(PCy₃)], is isolated and purified by recrystallization from toluene, affording the final product in high yield (71%).

Characterization by Single-Crystal X-ray Diffraction

Obtaining high-quality crystals and locating the positions of light atoms like hydrogen are significant challenges in X-ray crystallography.

Methodology:

-

Crystal Mounting: A suitable single crystal of the compound (e.g., [InH₃(PCy₃)]) is selected and mounted on a diffractometer at low temperature (e.g., 150 K) to minimize thermal motion and prevent decomposition.

-

Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

-

Structure Solution: The positions of the heavy atoms (In, P, C) are determined from the diffraction data.

-

Hydride Location: The positions of the hydride ligands are located from difference electron density maps. This step is often challenging and requires very high-quality data, but was successfully achieved for the [InH₃(PCy₃)] complex.

-

Refinement: The positional and thermal parameters for all atoms are refined to generate the final molecular structure.

Gas-Phase Generation and Matrix Isolation IR Spectroscopy

This technique is used to study the properties of the free, monomeric InH₃ molecule.

Methodology:

-

Generation: A laser is used to ablate the surface of an indium metal target in the presence of hydrogen (H₂) gas, producing InH₃ molecules in the gas phase.[1][3]

-

Isolation: The resulting gas mixture is co-deposited with a large excess of an inert gas (e.g., argon or hydrogen) onto a cryogenic window (typically cooled to ~12 K). This traps individual InH₃ molecules in an inert solid matrix, preventing polymerization.

-

Spectroscopic Analysis: The infrared spectrum of the matrix is recorded. The vibrational frequencies of the isolated InH₃ molecules can be observed and compared with theoretical predictions. Isotopic substitution (using D₂) helps confirm vibrational assignments.[1]

Conclusion

Indium trihydride remains a challenging molecule to study due to its profound thermal instability. Current knowledge establishes a clear distinction between the transient, trigonal planar monomer (this compound) and the proposed polymeric solid-state network held together by bridging hydrides. While direct characterization of the pure substance is limited, the synthesis and crystallographic analysis of stabilized Lewis base adducts have been invaluable. These complexes have provided precise data on In-H bond lengths and angles, confirming the fundamental structural motifs of trihydridoindium chemistry. Combined with computational studies, this work paints a consistent picture of the bonding in InH₃, highlighting the weakness of the In-H bond and the influence of indium's electronic structure. Future research will likely focus on the synthesis of new, robust adducts and further theoretical exploration of its reactivity and potential pathways to stabilization.

References

- 1. Indium trihydride - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. alchetron.com [alchetron.com]

- 4. Synthesis, crystal and molecular structure of the first indium trihydride complex, [InH3{C [[upper bond 1 start]] N(Pri)C2Me2N [[upper bond 1 end]] (Pri)}] - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. A remarkably stable indium trihydride complex: synthesis and characterisation of [InH3{P(C6H11)3}] - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Theoretical Underpinnings of Indigane Stability: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indigane (InH₃), the simplest binary hydride of indium, has garnered significant interest within theoretical and computational chemistry due to its potential applications in semiconductor manufacturing and materials science.[1] However, its inherent thermodynamic instability presents considerable challenges for practical application.[1] This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the stability of the this compound core, offering a foundational understanding for researchers in materials science and drug development.

Molecular Structure and Energetics of this compound

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the structure and energetic properties of this compound and its oligomers. These computational approaches allow for the prediction of molecular geometries, vibrational frequencies, and thermodynamic parameters that are difficult to obtain experimentally due to the compound's transient nature.

Computational Methodology

A prevalent computational approach for investigating this compound and its clusters involves DFT in conjunction with the B3LYP functional and the LANL2DZ basis set.[1] This method is well-suited for systems containing heavy elements like indium, providing a balance between computational cost and accuracy in describing electron correlation effects.[1] The optimization of molecular geometries and the calculation of vibrational frequencies are standard procedures to confirm that the identified structures correspond to energy minima.[1]

A logical workflow for the theoretical investigation of this compound stability is outlined below.

References

Ab Initio Computational Insights into Indium Trihydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium trihydride (InH₃) is a simple inorganic molecule that has garnered significant interest in theoretical and experimental chemistry.[1][2] Although highly unstable under normal conditions, decomposing above -90 °C, its predicted gas-phase stability and observation in matrix isolation and laser ablation experiments make it a valuable subject for computational studies.[1][2][3] Understanding the electronic structure, geometry, and vibrational properties of InH₃ through first-principles, or ab initio, calculations provides crucial insights into the bonding of heavy main-group element hydrides and serves as a benchmark for more complex indium-containing compounds relevant in materials science and potentially in medicinal applications. This technical guide provides an in-depth overview of the ab initio calculations performed on Indium trihydride, presenting key quantitative data, detailing experimental and computational methodologies, and illustrating the computational workflow.

Molecular Structure and Properties

Ab initio calculations consistently predict a trigonal planar geometry for monomeric InH₃, belonging to the D₃h point group.[3] In the solid state, however, a polymeric network with bridging In-H-In bonds is suggested, similar to the structure of solid AlH₃.[1][3] The inherent instability of InH₃ makes experimental determination of its structural parameters challenging. However, stable adducts with Lewis bases, such as tricyclohexylphosphine, have been synthesized and crystallographically characterized, providing an experimental In-H bond length of approximately 168 pm.[1]

Calculated Molecular Geometry

Theoretical calculations provide precise data on the geometry of the isolated InH₃ molecule. Density Functional Theory (DFT) is a popular method for these calculations, offering a good balance between accuracy and computational cost, particularly for systems containing heavy elements.[4] It has been noted that DFT has a significant advantage over the Hartree-Fock (HF) method in describing electron correlation effects.[4]

| Parameter | Level of Theory | Calculated Value | Reference |

| In-H Bond Length | B3LYP/LANL2DZ | 1.782 Å | [4] |

| H-In-H Bond Angle | B3LYP/LANL2DZ | 120.0° | [4] |

Vibrational Frequencies

The vibrational modes of InH₃ are another key area of investigation, with both experimental and theoretical data available. Infrared (IR) spectroscopy of InH₃ isolated in inert gas matrices has provided experimental frequencies for its fundamental vibrational modes.[4][5] These experimental values are crucial for validating the accuracy of computational methods.

Ab initio calculations, including Møller–Plesset perturbation theory (MP2) and DFT, have been employed to compute the vibrational frequencies of InH₃.[4] The comparison between calculated and experimental frequencies allows for the assignment of the observed spectral bands to specific molecular motions.

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹, Ar matrix) | Calculated Frequency (cm⁻¹, MP2) | Calculated Frequency (cm⁻¹, B3LYP/LANL2DZ) |

| Symmetric Stretch | a₁' | Not IR active | 1784 | 1756 |

| Out-of-Plane Bend | a₂" | 613.2 | 690 | 614 |

| Asymmetric Stretch | e' | 1754.5 | - | 1756 |

| In-Plane Bend | e' | 607.8 | 642 | 608 |

Data sourced from Pullumbi et al. (1994) and Hunt and Schwerdtfeger as cited in[4], and the NIST Chemistry WebBook[5].

Thermochemical Properties

DFT calculations have also been used to derive various thermochemical parameters for InH₃ and its clusters.[4] These properties are essential for understanding the stability and reactivity of these species.

| Property | Level of Theory | Calculated Value |

| Zero-Point Vibrational Energy | B3LYP/LANL2DZ | 6.88 kcal/mol |

| Thermal Energy (298.15 K) | B3LYP/LANL2DZ | 7.45 kcal/mol |

| Specific Heat (Cv) | B3LYP/LANL2DZ | 8.89 cal/mol·K |

| Entropy (S) | B3LYP/LANL2DZ | 54.78 cal/mol·K |

| Heat of Formation (ΔHf°) | B3LYP/LANL2DZ | 45.18 kcal/mol |

Data for monomeric InH₃ from[4].

Methodologies

Experimental Protocols

Matrix Isolation Infrared Spectroscopy: This technique is used to trap and study highly reactive species like InH₃.[6][7]

-

Sample Preparation: A gaseous mixture of a precursor and an excess of an inert gas (e.g., Argon, Neon, or Dihydrogen) is prepared.[5][6] The concentration of the precursor is kept very low (typically 1:1000) to ensure individual molecules are isolated from each other.[6]

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR spectroscopy) cooled to very low temperatures (around 10-40 K) by a closed-cycle helium cryostat.[6]

-

Generation of InH₃: Indium trihydride can be synthesized in situ. One common method is the laser ablation of a metallic indium target in the presence of hydrogen gas.[1] The ablated indium atoms react with hydrogen molecules during condensation on the cold window to form InH₃. Another method involves the direct condensation of hydrogen or deuterium (B1214612) atoms from a solid argon discharge with indium atoms.[4]

-

Spectroscopic Measurement: Once the matrix is formed, it is irradiated with infrared light, and the absorption spectrum is recorded.[2] The resulting spectrum shows sharp absorption bands corresponding to the vibrational modes of the isolated InH₃ molecules.

Computational Protocols

Ab initio calculations for indium-containing compounds require careful consideration of the theoretical level and basis sets due to the presence of a heavy element.

Density Functional Theory (DFT) Calculations:

-

Functional and Basis Set: A common approach for InH₃ has been the use of the B3LYP hybrid functional in conjunction with the LANL2DZ basis set.[4] LANL2DZ is an effective core potential (ECP) basis set, which is popular for computations on metal-containing systems.[4] For heavy elements like indium, ECPs replace the core electrons with a potential, reducing computational cost and implicitly including scalar relativistic effects.[8][9]

-

Software: While the specific software is not always mentioned in the cited literature, programs like Gaussian are commonly used for such calculations.

-

Procedure:

-

Geometry Optimization: The molecular geometry of InH₃ is optimized to find the lowest energy structure. This involves calculating the forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.[4]

-

Thermochemical Analysis: From the results of the frequency calculation, various thermochemical properties such as zero-point vibrational energy, thermal energy, entropy, and specific heat can be calculated.

-

Post-Hartree-Fock Calculations (e.g., MP2):

-

Method: Møller-Plesset perturbation theory of the second order (MP2) is an ab initio method that improves upon the Hartree-Fock method by including electron correlation effects.[10]

-

Basis Set: Similar to DFT, ECPs are typically used for indium.

-

Application: MP2 has been used to calculate the vibrational frequencies of InH₃, providing results that can be compared with both DFT and experimental data.[4]

Relativistic Effects: For heavy elements like indium, relativistic effects are significant and must be considered for accurate calculations.[3] These effects arise because the inner electrons of heavy atoms move at speeds comparable to the speed of light, altering their mass and, consequently, the electronic structure. The use of relativistic ECPs, such as LANL2DZ, is a common and effective way to incorporate the major scalar relativistic effects into the calculation.[3][8]

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of a typical ab initio calculation for determining the properties of Indium trihydride.

References

- 1. Indium trihydride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. InD3 [webbook.nist.gov]

- 6. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 7. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Gas-Phase Indigane: A Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigane, more commonly known in chemical literature as indoline, is a heterocyclic aromatic organic compound. It possesses a bicyclic structure composed of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond of the pyrrole (B145914) ring is saturated.[1] This saturation distinguishes it from its unsaturated counterpart, indole (B1671886), and significantly influences its three-dimensional structure and electronic properties. Understanding the intrinsic physical characteristics of this compound in the gas phase—free from intermolecular interactions present in condensed phases—is crucial for fundamental chemical physics, benchmarking quantum chemical calculations, and providing foundational data for molecular modeling in fields such as drug design and materials science.

This technical guide provides a consolidated overview of the known physical characteristics of gas-phase this compound, detailed experimental protocols for their determination, and a visualization of a typical experimental workflow.

Quantitative Physical Characteristics

The following tables summarize key physical and electronic properties of gas-phase this compound and related parent compounds. Data for this compound is sparse in the literature; therefore, data for indole is included for comparative purposes, highlighting the effects of the saturated 2-3 bond.

Table 1: General Physical Properties

| Property | Value for this compound (Indoline) | Value for Indole | Reference(s) |

| Chemical Formula | C₈H₉N | C₈H₇N | [1][2] |

| Molar Mass | 119.16 g/mol | 117.151 g·mol⁻¹ | [1][2] |

| Appearance | Clear colourless liquid | White solid | [1][2] |

Table 2: Electronic Properties

| Property | Value for Deprotonated this compound (Indolinide) | Value for Deprotonated Indole (Indolide) | Reference(s) |

| Electron Binding Energy Range | ~1.3 eV to 1.7 eV | - | |

| Electron Affinity (of the corresponding radical) | Not explicitly determined | 2.4315 ± 0.0017 eV | [3] |

Note: The broad, featureless band in the anion photoelectron spectrum of deprotonated this compound suggests the presence of multiple isomers, including potential ring-opened structures, complicating the determination of a precise electron affinity for a single isomer.

Table 3: Spectroscopic Constants (Indole for reference)

| Constant | Value for Indole | Reference(s) |

| A (cm⁻¹) | Calculated values available | [4] |

| B (cm⁻¹) | Calculated values available | [4] |

| C (cm⁻¹) | Calculated values available | [4] |

Experimental Protocols

The determination of the physical characteristics of gas-phase molecules like this compound relies on high-resolution spectroscopic techniques and computational chemistry. Below are detailed methodologies for key experimental approaches.

Anion Photoelectron Spectroscopy

This technique is employed to measure the electron binding energies of anionic species, providing information about the electron affinities of their neutral counterparts and the vibrational structure of the neutral molecule.

Methodology:

-

Sample Preparation and Ion Generation:

-

A solution of a suitable this compound precursor is prepared. For generating the deprotonated anion, a basic solution is typically used.

-

The solution is introduced into an electrospray ionization (ESI) source. The ESI process generates a fine spray of charged droplets, and as the solvent evaporates, gas-phase anions of this compound are produced.

-

The generated ions are guided by a series of ion optics into a vacuum system.

-

-

Ion Trapping and Mass Selection:

-

The ions are transferred into a quadrupole linear ion trap. Inside the trap, they are accumulated and cooled through collisions with a buffer gas (e.g., helium) to reduce their internal energy.[5]

-

A time-of-flight (TOF) mass spectrometer is used to separate the ions based on their mass-to-charge ratio, ensuring that only the this compound anions are selected for the subsequent experiment.[5]

-

-

Photodetachment and Electron Energy Analysis:

-

The mass-selected this compound anions are irradiated with a high-intensity, fixed-frequency laser beam. The photon energy is chosen to be sufficient to detach an electron from the anion.

-

The kinetic energy of the photodetached electrons is measured using a magnetic-bottle photoelectron spectrometer or a velocity-map imaging (VMI) detector.[5][6] The spectrometer guides the electrons into a detector, and their time of flight is used to determine their kinetic energy.

-

-

Data Analysis:

-

The electron binding energy (EBE) is calculated using the equation: EBE = hν - eKE, where hν is the photon energy and eKE is the measured electron kinetic energy.

-

A plot of the number of detected electrons as a function of their binding energy constitutes the photoelectron spectrum. Peaks in the spectrum correspond to transitions from the anion's ground state to the ground and vibrationally excited states of the neutral molecule.

-

Rotational Spectroscopy

Rotational spectroscopy provides highly precise information about the moments of inertia of a molecule, from which its geometric structure (bond lengths and angles) can be determined with high accuracy.

Methodology:

-

Sample Preparation and Molecular Beam Generation:

-

A sample of this compound is heated to produce a sufficient vapor pressure.[7]

-

The this compound vapor is mixed with a carrier gas, typically argon or neon, at a low concentration.

-

This gas mixture is expanded through a small nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures (a few Kelvin), simplifying the resulting spectrum.[7]

-

-

Microwave Irradiation and Signal Detection:

-

The cold molecular beam is passed through a microwave cavity or is irradiated with a beam of microwave radiation.

-

When the frequency of the microwave radiation matches the energy difference between two rotational levels of the this compound molecule, the molecule absorbs the radiation, causing a transition to a higher rotational state.

-

The absorption of microwave power is detected, or in the case of Fourier-transform microwave spectroscopy, the coherent emission from the polarized molecules is detected as a free induction decay.

-

-

Data Acquisition and Analysis:

-

The detected signal is recorded as a function of the microwave frequency. The resulting spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.

-

The frequencies of these transitions are measured with very high precision.

-

The spectrum is then fitted to a theoretical model of a rotating molecule (a rigid rotor model with centrifugal distortion corrections). This fitting process yields the rotational constants (A, B, and C) of the molecule.[8]

-

From the rotational constants, the moments of inertia are calculated. By analyzing the moments of inertia of different isotopically substituted versions of the molecule, a detailed molecular structure can be determined.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of molecular structure using rotational spectroscopy.

Caption: Workflow for determining molecular structure via rotational spectroscopy.

Conclusion

The study of gas-phase this compound provides fundamental insights into its intrinsic molecular properties, free from solvent or crystal packing effects. While experimental data specifically for this compound is limited, techniques such as anion photoelectron spectroscopy and rotational spectroscopy offer powerful tools for its characterization. The methodologies outlined in this guide provide a framework for obtaining high-precision data on its electronic and geometric structure. Such data is invaluable for advancing our understanding of this important heterocyclic compound and for the continued development of accurate computational models for molecular design and discovery.

References

- 1. Indoline - Wikipedia [en.wikipedia.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. jila.colorado.edu [jila.colorado.edu]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. jila.colorado.edu [jila.colorado.edu]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

Indigane (InH₃): A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for Indigane (InH₃) and general best practices for handling highly reactive and unstable compounds. Due to the extreme instability of this compound, comprehensive safety and toxicity data are limited. Extreme caution must be exercised at all times.

Introduction

This compound, or indium trihydride (InH₃), is an inorganic compound of indium and hydrogen. It is a highly unstable and reactive substance that is not commercially available in its pure form. Its primary relevance is in research settings where it may be generated in situ or as a transient intermediate. The inherent instability of this compound presents significant safety challenges that necessitate rigorous handling protocols and a thorough understanding of its properties. This guide provides a detailed overview of the known safety information, handling procedures, and emergency protocols for this compound to ensure the safety of laboratory personnel.

Hazard Identification and Risk Assessment

The principal hazard associated with this compound is its extreme thermal instability. It decomposes at temperatures above -90°C. This decomposition can be rapid and energetic, leading to the formation of elemental indium and flammable hydrogen gas, which can result in a fire or explosion, especially in the presence of air.[1][2]

2.1 Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | InH₃ | [1][2] |

| Molecular Weight | 117.84 g/mol | [2] |

| Appearance | Assumed to be a colorless gas or white solid | [1] |

| Decomposition Temperature | > -90°C | [1][2] |

| Decomposition Products | Elemental Indium and Hydrogen Gas (H₂) | [1][2] |

| Stability | Highly unstable | [1] |

| Reactivity | Reacts violently with air and moisture | [1] |

2.2 Health Hazards

Specific toxicological data for this compound (InH₃) is not available due to its instability. However, other indium compounds are known to have toxic effects. Therefore, this compound should be handled as a potentially toxic substance. Inhalation is a primary route of concern for any fine particulates or aerosols that may be generated.

Safe Handling and Storage

Given its pyrophoric and unstable nature, this compound must be handled with the utmost care in a controlled laboratory environment.

3.1 Engineering Controls

-

Glove Box: All handling of this compound must be performed in an inert atmosphere glove box with low oxygen and moisture levels.[3][4]

-

Fume Hood: While a glove box is the primary engineering control, a fume hood should be used for any procedures that cannot be performed in a glove box, with appropriate shielding and a blast shield in place.[5][6]

-

Low-Temperature Apparatus: All experiments involving this compound must be conducted at or below its decomposition temperature of -90°C. This requires the use of specialized low-temperature equipment such as cryostats or low-temperature baths.

3.2 Personal Protective Equipment (PPE)

-

Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat is mandatory.[7][8]

-

Eye Protection: Chemical splash goggles and a face shield are required.[3][4]

-

Gloves: Insulated, cryogenic-rated gloves should be worn when handling low-temperature apparatus. When directly handling materials that may contain this compound, a double-gloving system with a flame-retardant outer glove over a chemically resistant inner glove is recommended.[9]

3.3 Storage

Pure this compound cannot be stored. It must be generated and used immediately in situ.

Experimental Protocols

The only documented method for the synthesis of pure this compound is the autopolymerization of its monomer, also referred to as this compound, at temperatures below -90°C.[2] The following is a generalized protocol based on this information and best practices for handling unstable hydrides.

4.1 General Synthesis Protocol for this compound (InH₃)

-

Preparation: All glassware must be rigorously dried and rendered free of oxygen and moisture. The synthesis must be conducted in an inert atmosphere glove box.

-

Pre-cooling: The reaction vessel and all necessary reagents and solvents must be pre-cooled to below -90°C.

-

Synthesis of Monomer: The gaseous this compound monomer is typically generated through a precursor reaction at low temperature.

-

Autopolymerization: The this compound monomer is then allowed to autopolymerize on a cold surface (below -90°C) to form solid this compound (InH₃).

-

In-situ Use: The synthesized this compound must be used immediately in the subsequent reaction step without being allowed to warm up.

Emergency Procedures

A detailed emergency plan must be in place before any work with this compound is initiated.

5.1 Spills

-

Evacuate: Immediately evacuate the laboratory and alert others.[8]

-

Containment: If the spill is small and contained within the glove box, it can be smothered with powdered lime (calcium oxide) or dry sand.[8]

-

Do Not Use Water: Never use water on a spill of this compound or other pyrophoric materials, as it will react violently.[6][7]

-

Professional Help: For any spill outside of a glove box, or for a large spill, evacuate and call emergency services.[10]

5.2 Fire

-

Extinguishing Agent: Use a Class D fire extinguisher for combustible metal fires or a standard ABC dry powder extinguisher. Do not use water.[6][7]

-

Evacuate: If the fire is large or cannot be immediately extinguished, evacuate and activate the fire alarm.[11]

5.3 Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower. Remove all contaminated clothing. Seek immediate medical attention.[8][10]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

Decontamination and Waste Disposal

All unreacted this compound and any materials that have come into contact with it must be properly decontaminated and disposed of as hazardous waste.

6.1 Quenching Procedure

-

Inert Atmosphere: The quenching process must be carried out under an inert atmosphere in a fume hood or glove box.

-

Cooling: The reaction vessel containing the this compound waste should be cooled in a bath (e.g., isopropanol/dry ice).

-

Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, to the cooled waste.[9]

-

Sequential Addition: After the initial reaction subsides, slowly add a more reactive alcohol, such as ethanol, followed by methanol, and finally water.[9]

-

Neutralization: Once the reaction is complete, the solution should be neutralized before being disposed of as hazardous waste.

Toxicological Information

As previously stated, there is no specific toxicological data for this compound (InH₃). However, data for other indium compounds can serve as a reference and underscore the need for caution.

| Compound | LD50 (Oral, Rat) | Key Toxic Effects | Reference |

| Indium Trichloride | 1100 mg/kg | Harmful if swallowed, causes burns. | [12] |

| Indium(III) Nitrate Hydrate | Data not available | May intensify fire; oxidizer. Harmful if swallowed, in contact with skin or if inhaled. | [13] |

Conclusion

This compound (InH₃) is an extremely unstable and hazardous compound that requires specialized equipment and handling procedures. The primary risks are associated with its thermal instability and pyrophoric nature. All personnel working with this compound must be thoroughly trained in handling pyrophoric and unstable materials and must adhere strictly to the protocols outlined in this guide. The lack of specific toxicity data necessitates that this compound be handled as a potentially toxic substance. By implementing robust safety measures, including the use of appropriate engineering controls and personal protective equipment, the risks associated with handling this compound can be effectively managed.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. Indium trihydride - Wikipedia [en.wikipedia.org]

- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 4. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]

- 5. sites.rowan.edu [sites.rowan.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. cmu.edu [cmu.edu]

- 8. chemistry.ucla.edu [chemistry.ucla.edu]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. ehs.mines.edu [ehs.mines.edu]

- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 12. uwwapps.uww.edu [uwwapps.uww.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Indium Trihydride (InH₃): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium trihydride (InH₃), the simplest binary hydride of indium, is a molecular entity of significant interest in theoretical and synthetic inorganic chemistry. Inherently unstable in its free form, InH₃ has been the subject of numerous studies aimed at its characterization, stabilization, and the exploration of its chemical properties. This technical guide provides a comprehensive review of the current state of Indium trihydride research, summarizing key findings on its synthesis, both as a transient species and as stabilized adducts, its structural and spectroscopic properties, and its decomposition pathways. Detailed experimental protocols for the synthesis of stable InH₃ complexes and the matrix isolation of the free molecule are provided, alongside a compilation of quantitative data and visual representations of key chemical processes.

Introduction

Indium trihydride is an inorganic compound with the chemical formula InH₃.[1] Due to the weakness of the In-H bond, the free molecule is highly labile and decomposes at temperatures above -90°C.[1] Consequently, much of the experimental research has focused on two main approaches: the study of isolated InH₃ in inert gas matrices at cryogenic temperatures and the synthesis and characterization of stable InH₃ adducts with Lewis bases. These stabilized complexes, particularly with bulky phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, have allowed for a thorough investigation of the structural and chemical nature of the InH₃ moiety. Theoretical studies have played a crucial role in predicting the properties of the elusive free InH₃ and in understanding the bonding within its complexes.

Synthesis of Indium Trihydride and its Adducts

Generation of Free Indium Trihydride

The direct synthesis of stable, bulk InH₃ remains a significant challenge due to its thermal instability. The primary method for generating and studying the free molecule is through matrix isolation techniques.

Experimental Protocol: Matrix Isolation of InH₃ via Laser Ablation

This protocol describes a general method for the generation and spectroscopic analysis of InH₃ in a solid matrix.

-

Apparatus: A standard matrix isolation setup is employed, consisting of a high-vacuum chamber housing a cryogenic window (e.g., CsI or BaF₂) cooled to approximately 4-12 K by a closed-cycle helium cryostat. A laser source (e.g., Nd:YAG) is used for ablation, and an FTIR spectrometer is aligned to pass its beam through the cryogenic window for spectral acquisition.

-

Procedure:

-

A solid indium target is placed inside the vacuum chamber.

-

The chamber is evacuated to a high vacuum to prevent contamination.

-

A mixture of a matrix gas (typically argon or neon) and a hydrogen source (H₂) is prepared at a high dilution ratio (e.g., 1000:1).

-

The cryogenic window is cooled to the desired temperature (e.g., 12 K).

-

The gas mixture is slowly deposited onto the cold window to form an inert matrix.

-

Simultaneously, the indium target is ablated with pulses from the laser. The resulting indium atoms react with the H₂ in the condensing gas mixture on the surface of the window to form InH₃ and other indium hydrides.

-

Infrared spectra of the matrix are recorded to identify the vibrational frequencies of the trapped species.

-

Synthesis of Stable Indium Trihydride Adducts

The stabilization of InH₃ can be achieved by the formation of adducts with sterically demanding Lewis bases, such as phosphines and N-heterocyclic carbenes (NHCs).

Experimental Protocol: Synthesis of [InH₃{P(C₆H₁₁)₃}]

This procedure is adapted from the synthesis of the remarkably stable tricyclohexylphosphine (B42057) (PCy₃) adduct of InH₃.[2]

-

Materials: [InH₃(NMe₃)] (prepared in situ), tricyclohexylphosphine (PCy₃), diethyl ether, toluene (B28343). All manipulations should be carried out under an inert atmosphere (e.g., argon) using Schlenk line techniques.

-

Procedure:

-

An ethereal solution of [InH₃(NMe₃)] is prepared.

-

To this solution at -40 °C, one equivalent of PCy₃ is added.

-

The reaction mixture is stirred for a designated period, allowing for the displacement of the NMe₃ ligand by the bulkier PCy₃.

-

The solvent is removed under vacuum, and the resulting solid is recrystallized from toluene to yield crystalline [InH₃{P(C₆H₁₁)₃}].

-

Experimental Protocol: Synthesis of an N-Heterocyclic Carbene Adduct, [InH₃(IMes)]

This protocol describes the synthesis of an NHC-stabilized InH₃ complex.[3]

-

Materials: LiInH₄, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), toluene. All manipulations should be performed under an inert atmosphere.

-

Procedure:

-

A solution of the N-heterocyclic carbene, IMes, in toluene is prepared.

-

Solid LiInH₄ is added to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours.

-

The reaction mixture is filtered to remove any insoluble byproducts.

-

The solvent is removed from the filtrate under vacuum to yield the [InH₃(IMes)] complex.

-

Structural and Spectroscopic Properties

Molecular Structure and Bonding

Theoretical calculations predict a trigonal planar geometry for monomeric InH₃. In the solid state, a polymeric network with bridging In-H-In bonds is suggested, analogous to the structure of solid AlH₃.[1] X-ray crystallographic studies on stable adducts have provided precise data on bond lengths and angles.

| Compound | In-H Bond Length (Å) | Other Key Bond Lengths (Å) | H-In-H Angle (°) | P-In-H Angle (°) | Reference |

| [InH₃{P(C₆H₁₁)₃}] | 1.68 (average) | In-P: Not specified | 116.2 (average) | 101.4 (average) | [2] |

| Theoretical (InH₃) | ~1.78 | - | 120 | - |

Table 1: Selected Structural Data for Indium Trihydride and its Adducts.

Spectroscopic Characterization

Infrared and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for characterizing InH₃ and its complexes.

| Compound | In-H Stretching Frequency (cm⁻¹) | ¹H NMR (In-H) (ppm) | ³¹P NMR (ppm) | Reference |

| InH₃ (in solid H₂) | Not specified | - | - | |

| [InH₃{P(C₆H₁₁)₃}] | 1661 | 5.61 (broad singlet) | 7.43 (singlet) | [2] |

| [InH₃(NMe₃)] | Not specified | Not specified | - | |

| [InH₃{CN(Mes)C₂H₂N(Mes)}] | Not specified | Not specified | - | [3] |

Table 2: Spectroscopic Data for Indium Trihydride and its Adducts.

Stability and Decomposition

Uncomplexed InH₃ is highly unstable, decomposing above -90°C to indium metal and hydrogen gas.[1] The stability of InH₃ adducts is greatly influenced by the steric bulk of the coordinating ligand.

| Compound | Decomposition Temperature (°C) | Decomposition Products | Reference |

| InH₃ | > -90 | Indium-hydrogen alloy, H₂ | [1] |

| [InH₃(NMe₃)] | Stable below -30 (in solution) | Not specified | [1] |

| [InH₃{P(C₆H₁₁)₃}] | > 50 (solid state) | Indium metal, H₂, PCy₃ | [2] |

| [InH₃{CN(Mes)C₂H₂N(Mes)}] | 115 | Indium metal, free carbene (in toluene) | [3] |

Table 3: Decomposition Data for Indium Trihydride and its Adducts.

Visualizing Chemical Pathways and Workflows

Synthesis of a Stable Phosphine Adduct of InH₃

Caption: Synthesis of [InH₃{P(C₆H₁₁)₃}] via ligand exchange.

General Workflow for Matrix Isolation of InH₃

Caption: Experimental workflow for matrix isolation of InH₃.

Decomposition Pathway of a Stabilized InH₃ Adduct

Caption: General thermal decomposition of a stabilized InH₃ adduct.

Conclusion

The study of Indium trihydride has progressed significantly from its initial observation as a transient species to the synthesis of remarkably stable complexes. The use of bulky ligands has been pivotal in enabling detailed structural and spectroscopic characterization, providing valuable insights into the fundamental properties of the In-H bond. While the inherent instability of free InH₃ limits its direct application, the chemistry of its stabilized adducts continues to be an active area of research. Future work may focus on the development of new stabilizing ligands, the exploration of the reactivity of InH₃ complexes, and their potential application in areas such as materials science and catalysis. The interplay between experimental studies and theoretical calculations will undoubtedly continue to be essential in advancing our understanding of this fascinating molecule.

References

Indene and its Derivatives: A Technical Guide to Potential Applications in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Abstract: The demand for novel materials with tailored electronic and optical properties for applications in flexible electronics, organic photovoltaics, and advanced coatings has driven research into various organic molecular scaffolds. Among these, indenofluorenes, which are derivatives of indene (B144670), have garnered significant interest.[1] This whitepaper explores the potential applications of indene and its derivatives in materials science, focusing on their synthesis, polymerization, and the unique properties that make them promising candidates for next-generation materials. We will delve into the electronic and optical characteristics of these compounds and provide an overview of the experimental protocols used for their characterization.

Introduction to Indene and its Derivatives

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. While indene itself has applications, its derivatives, particularly indenofluorenes, are of significant interest in materials science due to their tunable electronic and optical properties.[1] Indenofluorenes are a class of polycyclic aromatic hydrocarbons that have shown utility in the organic and hybrid materials arena, with polymers incorporating the indeno[1,2-b]fluorene moiety being common in organic light-emitting diodes (OLEDs).[1] The growing demand for flexible electronic devices and hydrogen storage materials has spurred a resurgence of interest in these polycyclic aryl hydrocarbons.[1]

Polymerization of Indene

Polyindene, a polymer derived from indene, can be synthesized through various methods, including radiation-induced polymerization. This process can be enhanced by the use of sensitizers to achieve higher yields and faster polymerization kinetics.[2]

Radiation-Induced Polymerization

Sensitized radiation-induced polymerization of indene has been successfully achieved, for instance, by using 1,1,2,2-tetrachloroethane (B165197) (TCE) as a sensitizer (B1316253) at a dose rate of 3 kGy/h.[2] The presence of the sensitizer leads to higher polyindene yields compared to bulk radiation-induced polymerization.[2] The sensitizer enhances the cationic polymerization mechanism in parallel with the free-radical mechanism.[2] However, while the polymer yield and polymerization kinetics are improved, the molecular weight of the resulting polyindene is typically low due to high initiation and termination rates, a process also known as telomerization.[2]

Experimental Protocol: Sensitized Radiation-Induced Polymerization of Indene

Objective: To synthesize polyindene from indene monomer using a sensitizer and gamma radiation.

Materials:

-

Indene monomer

-

1,1,2,2-tetrachloroethane (TCE) (sensitizer)

-

Glass vials

-

Gamma radiation source (e.g., Cobalt-60)

Procedure:

-

Prepare a solution of indene monomer with a specific molar percentage of the sensitizer (e.g., 5% mol TCE).

-

Place the solution in a sealed glass vial.

-

Expose the vial to a controlled dose of gamma radiation at a specific dose rate (e.g., 3 kGy/h).

-

Monitor the polymerization process over time.

-

After the desired reaction time, terminate the reaction.

-

Isolate and purify the resulting polyindene.

-

Characterize the polymer using techniques such as FT-IR spectroscopy and electronic absorption spectroscopy to confirm the polymerization and study its chemical structure.[2]

Indenofluorenes: Synthesis and Properties

Indenofluorenes are a family of polycyclic aromatic hydrocarbons with five distinct regioisomers.[1] Their synthesis and properties are a key area of research for applications in organic electronics.[1]

Synthesis of Indenofluorene Derivatives

The synthesis of indenofluorene derivatives often involves multi-step chemical reactions. While specific, detailed protocols are proprietary and vary between research groups, a general workflow can be outlined.

Caption: General synthesis workflow for indenofluorene derivatives.

Electronic and Optical Properties

The electronic and optical properties of indenofluorene derivatives are highly dependent on their molecular structure, including the specific regioisomer and any functional groups attached. Asymmetrically substituted indenotetracene crystals, for example, are being investigated as non-fullerene electron transport materials for organic photovoltaics.[3]

First-principle investigations of a diarylindenotetracene derivative have provided insights into its electronic and vibrational properties.[3] Theoretical absorption spectra obtained from time-dependent density functional theory (TDDFT) calculations show main electronic transitions at 530, 360, and 275 nm, which have a mixed character of localized excitations and charge-transfer contributions.[3]

| Property | Value/Characteristic |

| Material Type | Asymmetrically substituted indenotetracene derivative |

| Crystal Structure | Monoclinic P21/c |

| Interplanar Distance | 3.76 Å |

| HOMO-LUMO Gap | Dimer 1: 4.20 eVDimer 2: 4.34 eV |

| Absorption Peaks | 530 nm, 360 nm, 275 nm |

| Potential Application | Non-fullerene electron transport material in organic photovoltaics |

Table 1: Electronic and Structural Properties of a Diarylindenotetracene Derivative.[3]

Characterization of Indene-Based Materials

A variety of analytical techniques are employed to characterize the structural, electronic, and optical properties of indene-based materials.

Experimental Workflow for Material Characterization

Caption: General workflow for the characterization of new materials.

Key Characterization Techniques

-

X-Ray Diffraction (XRD): Used to determine the crystal structure and degree of crystallinity of the material.[4]

-

UV-Visible Spectroscopy (UV-Vis): Measures the optical absorption of the material to determine its optical bandgap.[4]

-

Ultraviolet Photoemission Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES): These techniques are used in combination to determine the electronic bandgap and the position of the Fermi level within the gap.[4]

-

Photoluminescence (PL) Spectroscopy: Investigates the emission characteristics of the material.

Potential Applications in Materials Science

The unique properties of indene derivatives, particularly indenofluorenes, make them suitable for a range of applications in materials science.

Organic Electronics

The tunable electronic properties of indenofluorenes make them promising candidates for use in organic electronic devices, such as:

-

Organic Light-Emitting Diodes (OLEDs): Polymers incorporating the indeno[1,2-b]fluorene moiety are already being used in OLEDs.[1]

-

Organic Photovoltaics (OPVs): Asymmetrically substituted indenotetracene derivatives are being explored as electron transport materials in OPVs.[3]

-

Organic Field-Effect Transistors (OFETs): The charge transport properties of these materials are relevant for their use in OFETs.

Signaling Pathways in Device Operation

The operation of an organic photovoltaic device involves a series of steps from light absorption to charge extraction.

Caption: Simplified signaling pathway in an organic photovoltaic cell.

Conclusion

Indene and its derivatives, especially indenofluorenes, represent a versatile class of organic materials with significant potential for applications in materials science. Their tunable electronic and optical properties, coupled with the ability to form functional polymers, make them highly attractive for use in next-generation electronic and optoelectronic devices. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-property relationships will undoubtedly unlock even more exciting applications in the future.

References

- 1. Indenofluorenes and derivatives: syntheses and emerging materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electronic Structure and Vibrational Properties of Indenotetracene‐Based Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electronic and structural properties of the natural dyes curcumin, bixin and indigo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Indane Scaffold: Chemical Identifiers, Synthetic Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Indigane vs. Indane Scaffold

It is crucial to distinguish between "this compound" and the "indane scaffold," as these terms, while phonetically similar, refer to vastly different chemical entities.

This compound (Indium Trihydride) is an inorganic compound with the chemical formula InH₃. It is a highly unstable molecule, primarily of interest in theoretical and materials science. Due to its instability, it decomposes at temperatures above -90°C. There is currently no known biological role or therapeutic application for this compound.

The Indane Scaffold , conversely, is a bicyclic hydrocarbon with the chemical formula C₉H₁₀, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid framework serves as a versatile template for the design of a wide array of therapeutic agents with diverse biological activities. This guide will focus on the medically relevant indane scaffold.

Chemical Identifiers and Properties of Indane-Based Drugs

The indane scaffold is the core of several important pharmaceutical drugs. Below is a summary of the chemical identifiers and key quantitative data for two prominent examples: Sulindac and Donepezil (B133215).

| Identifier | Sulindac | Donepezil |

| IUPAC Name | {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

| CAS Number | 38194-50-2 | 120014-06-4 |

| Molecular Formula | C₂₀H₁₇FO₃S | C₂₄H₂₉NO₃ |

| Molecular Weight | 356.42 g/mol | 379.50 g/mol |

| Melting Point | 182-185 °C (decomposes)[1] | Not precisely defined; hydrochloride salt is a white crystalline powder. |

| Solubility | Practically insoluble in water below pH 4.5, soluble as sodium salt or in buffers at pH 6 or higher.[2] | Freely soluble in chloroform; soluble in water and glacial acetic acid.[3] |

| SMILES | CC1=C(CC(=O)O)C2=CC(F)=CC=C2C1=C/C1=CC=C(C=C1)S(=O)C | COC1=C(OC)C=C2C(C--INVALID-LINK--C2=O)=C1 |

| InChIKey | HHPZTYJCVAMJCY-KTKRTIGZSA-N | FGINCPJVQKACSU-VQSXWJBJSA-N |

Experimental Protocol: Synthesis of Sulindac

The following is a representative multi-step synthesis for Sulindac, a non-steroidal anti-inflammatory drug (NSAID) with an indane core.

Objective: To synthesize Sulindac from 4-fluorobenzaldehyde (B137897).

Materials:

-

4-fluorobenzaldehyde

-

Propionic acid

-

Sodium acetate

-

Palladium on carbon (Pd/C) catalyst

-

Polyphosphoric acid

-

Cyanoacetic acid

-

p-Methylthiobenzaldehyde

-

Sodium methoxide

-

Hydrogen peroxide (H₂O₂)

-

Appropriate solvents and reagents for each step.

Methodology:

-

Step 1: Synthesis of 4-fluoro-α-methylcinnamic acid

-

A condensation reaction is carried out between 4-fluorobenzaldehyde and propionic acid in the presence of sodium acetate.[4]

-

-

Step 2: Reduction to 4-fluoro-α-methyldihydrocinnamic acid

-

The double bond in the cinnamic acid derivative is reduced using a palladium on carbon (Pd/C) catalyst.[4]

-

-

Step 3: Cyclization to 5-fluoro-2-methyl-3-indanone

-

The resulting compound undergoes cyclization in the presence of polyphosphoric acid to form the indanone ring structure.[4]

-

-

Step 4: Knoevenagel Condensation and Decarboxylation

-

The indanone derivative undergoes a Knoevenagel condensation with cyanoacetic acid, followed by decarboxylation, to yield 5-fluoro-2-methyliden-3-acetic acid.[4]

-

-

Step 5: Condensation with p-Methylthiobenzaldehyde

-

The product from the previous step is condensed with p-methylthiobenzaldehyde in the presence of sodium methoxide.[4]

-

-

Step 6: Oxidation to Sulindac

-

The resulting sulfide (B99878) is oxidized to the corresponding sulfoxide, Sulindac, using an oxidizing agent such as hydrogen peroxide.

-

Purification: The final product and intermediates can be purified using standard techniques such as recrystallization and column chromatography.

Characterization: The structure and purity of the synthesized Sulindac can be confirmed using analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Signaling Pathway: Mechanism of Action of Sulindac

Sulindac functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923). Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[6] Sulindac itself is a prodrug that is metabolized in the body to its active sulfide metabolite, which is a potent inhibitor of both COX-1 and COX-2 enzymes.[6][7]

The following diagram illustrates the arachidonic acid pathway and the inhibitory action of Sulindac's active metabolite.

Figure 1: The Arachidonic Acid Pathway and Inhibition by Sulindac.

This diagram illustrates how membrane phospholipids are converted to arachidonic acid by phospholipase A2. Arachidonic acid is then metabolized by COX-1 and COX-2 enzymes to produce prostaglandins and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation. Sulindac's active sulfide metabolite inhibits both COX-1 and COX-2, thereby reducing the production of these pro-inflammatory mediators.

References

- 1. SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 4. Novel donepezil synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 5. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 7. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Reactivity of Indium Trihydride: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Stability, and Reactivity of Indigane and its Adducts for Applications in Research and Development.

Indium trihydride (InH₃), also known as this compound, is an inorganic compound that has garnered significant interest in academic research due to its unique chemical properties.[1] While the free molecule is highly unstable, its reactivity can be harnessed through the formation of stable adducts, opening avenues for its application in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the basic reactivity of indium trihydride, with a focus on its stabilized complexes, for researchers, scientists, and professionals in drug development.

Intrinsic Properties of Indium Trihydride

Free indium trihydride is a colorless gas that is not stable under standard conditions and has been primarily observed in matrix isolation and laser ablation experiments.[1][2] Theoretical calculations have been employed to predict its gas-phase stability.[3][4] In the solid state, InH₃ exists as a three-dimensional polymeric network with indium atoms linked by In-H-In bridging bonds, a structure analogous to solid aluminum hydride.[1][2] This polymeric form is highly labile and undergoes decomposition at temperatures above -90°C to yield an indium-hydrogen alloy and elemental hydrogen.[1][2]

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | InH₃ | [1] |

| Molar Mass | 117.842 g/mol | [2][5] |

| Melting Point | -90°C (decomposes) | [1][2] |

| Molecular Geometry (monomer) | Trigonal planar | [1] |

| Average In-H Bond Length (in adducts) | 168 pm | [1] |

Stabilization of Indium Trihydride through Adduct Formation

The inherent instability of free InH₃ has led to the development of strategies to stabilize it through coordination with Lewis bases.[6] These adducts, with the general formula InH₃Lₙ (where L is a Lewis base and n = 1 or 2), have proven to be far more stable and handleable, allowing for the systematic study of indium hydride chemistry.[1]

Common Stabilizing Ligands:

-

Amines: 1:1 amine adducts can be synthesized, but they often exhibit limited thermal stability. For instance, the trimethylamine (B31210) complex, [InH₃(NMe₃)], is only stable below -30°C or in dilute solutions.[1]

-

Phosphines: Tertiary phosphines, particularly bulky ones like tricyclohexylphosphine (B42057) (PCy₃), form significantly more stable 1:1 and 1:2 adducts with InH₃.[1] The steric bulk of the phosphine (B1218219) ligand is believed to contribute to the enhanced stability of these complexes.

-

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands for stabilizing InH₃.[7][8] The resulting adducts can exhibit remarkable thermal stability, with some being stable in the crystalline form at room temperature in air for extended periods.[8]

The stabilization of indium trihydride through the formation of a phosphine adduct is depicted in the following workflow:

Synthesis and Experimental Protocols

The synthesis of indium trihydride adducts typically involves the reaction of a lithium hydridoindate(III) salt with a trialkylammonium salt or the direct reaction of a Lewis base with a preformed, less stable InH₃ adduct.

Synthesis of [InH₃(PCy₃)]

A noteworthy example is the synthesis of the remarkably stable phosphine adduct, [InH₃{P(C₆H₁₁)₃}].[9]

Experimental Protocol:

-

An ethereal solution of the trimethylamine adduct, [InH₃(NMe₃)], is prepared in situ.

-

One equivalent of tricyclohexylphosphine (PCy₃) is added to the solution at -40°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The solvent is removed under vacuum, and the resulting solid is recrystallized from toluene (B28343) to yield crystalline [InH₃(PCy₃)].

The synthesis pathway for [InH₃(PCy₃)] is outlined below:

Synthesis of an NHC-Stabilized Indium Trihydride Complex

The synthesis of the exceptionally stable N-heterocyclic carbene (NHC) adduct, [InH₃(IPr*)], involves a direct reaction with a lithium hydridoindate.[8]

Experimental Protocol:

-

The N-heterocyclic carbene, IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene), is dissolved in a suitable solvent.

-

A solution of lithium tetrahydridoindate(III) (LiInH₄) is added to the NHC solution.

-

The reaction mixture is stirred at room temperature, leading to the formation of the [InH₃(IPr*)] complex.

-

The product can be isolated and purified by standard techniques.

Reactivity of Indium Trihydride Adducts

The reactivity of stabilized InH₃ complexes is a subject of ongoing research. Their decomposition pathways are often dependent on the solvent and the nature of the stabilizing ligand.

Thermal Decomposition

The thermal stability of InH₃ adducts varies significantly. For example, [InH₃(NMe₃)] decomposes above -30°C, while [InH₃(PCy₃)] decomposes at temperatures above 50°C. The highly stable NHC adduct, [InH₃(IPr*)], decomposes at 182°C under an argon atmosphere. The decomposition products are typically indium metal, hydrogen gas, and the free Lewis base.

Solvent-Dependent Reactivity

The decomposition of the carbene adduct [InH₃{CN(Mes)C₂H₂N(Mes)}] illustrates the influence of the solvent on the reaction pathway:[7]

-

In Toluene: Decomposition results in the liberation of the free carbene and the deposition of indium metal.

-

In Dichloromethane: Chloride abstraction from the solvent occurs, yielding [InCl₃{CN(Mes)C₂H₂N(Mes)}].

This solvent-dependent reactivity is visualized in the following diagram:

References

- 1. Indium trihydride - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. mdpi.com [mdpi.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. This compound | H3In | CID 24000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The stabilisation and reactivity of indium trihydride complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Remarkably Stable InH3 Complex Found - ChemistryViews [chemistryviews.org]

- 9. A remarkably stable indium trihydride complex: synthesis and characterisation of [InH3{P(C6H11)3}] - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Group 13 Hydrides: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Group 13 hydrides, encompassing compounds of boron, aluminum, gallium, indium, and thallium with hydrogen, represent a fascinating class of molecules characterized by their electron-deficient nature and diverse structural motifs. Ranging from the well-studied boranes to the highly unstable thallane (B1220975), these compounds exhibit a rich and varied chemistry. This technical guide provides a comprehensive overview of the synthesis, structure, bonding, and reactivity of Group 13 hydrides. Particular emphasis is placed on quantitative data, detailed experimental protocols, and their emerging applications in the pharmaceutical and medical fields, including their role in drug delivery and therapy.

General Trends and Properties

The stability of the simple trihydrides (MH₃) of Group 13 elements decreases down the group. While borane (B79455) (BH₃) exists as the dimer diborane (B8814927) (B₂H₆), alane (AlH₃) is a polymeric solid. Gallane (GaH₃) is an unstable gas that readily decomposes, and indigane (InH₃) and thallane (TlH₃) are exceptionally unstable and have been studied primarily through theoretical methods and matrix isolation techniques. This trend is a consequence of the decreasing M-H bond strength and the increasing metallic character of the elements down the group.

Boranes: The Archetype of Electron-Deficient Hydrides